molecular formula C12H14N2O4 B2987535 2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1795297-71-0

2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B2987535
CAS No.: 1795297-71-0
M. Wt: 250.254
InChI Key: KYAABRGBASHJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring attached to a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(2-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid.

    Reduction: Formation of 2-(3-(2-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)acetic acid.

    Substitution: Formation of 2-(3-(2-Halophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Scientific Research Applications

2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid
  • 2-(3-(2-Halophenyl)-2-oxoimidazolidin-1-yl)acetic acid
  • 2-(3-(2-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)acetic acid

Uniqueness

2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-10-5-3-2-4-9(10)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAABRGBASHJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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